An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-3-carbonitrile: Structure, Properties, and Applications
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-3-carbonitrile: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Pyrazolo[1,5-a]pyridine-3-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical structure, physicochemical and spectroscopic properties, synthesis methodologies, and its burgeoning applications, particularly in the realm of medicinal chemistry.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The Pyrazolo[1,5-a]pyridine core is a fused bicyclic aromatic system that has garnered substantial attention in medicinal chemistry due to its structural resemblance to purines. This structural analogy allows it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The introduction of a carbonitrile (cyano) group at the 3-position of this scaffold often enhances the biological activity of these molecules, making Pyrazolo[1,5-a]pyridine-3-carbonitrile and its derivatives a promising class of compounds for the development of novel therapeutics.
Chemical Structure and Properties
The foundational structure of Pyrazolo[1,5-a]pyridine-3-carbonitrile consists of a pyrazole ring fused to a pyridine ring, with a nitrile group appended at the 3-position.
Molecular Formula: C₈H₅N₃[1]
Molecular Weight: 143.15 g/mol [1]
The planarity of the fused ring system and the electronic properties conferred by the nitrogen atoms and the electron-withdrawing nitrile group are key determinants of its chemical behavior and biological activity.
Physicochemical Properties
While specific data for the parent Pyrazolo[1,5-a]pyridine-3-carbonitrile is not extensively documented in readily available literature, data from its derivatives provide valuable insights.
| Property | Value/Information | Source |
| Melting Point | Data for derivatives vary widely with substitution. For example, 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester has a melting point of 228–229 °C.[2] | [2] |
| Solubility | Generally soluble in organic solvents like dioxane and mixtures of water and organic solvents to facilitate reactions.[3] | [3] |
| Physical Form | Typically a solid at room temperature.[4] | [4] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of Pyrazolo[1,5-a]pyridine-3-carbonitrile and its derivatives.
| Spectroscopic Technique | Key Features and Observations | Source |
| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is observed in the range of 2216-2226 cm⁻¹.[5] | [5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Aromatic protons typically appear in the downfield region of the spectrum. The specific chemical shifts and coupling constants are dependent on the substitution pattern on the bicyclic ring. | [2][6] |
| ¹³C NMR: The carbon atom of the nitrile group exhibits a characteristic chemical shift in the downfield region. The chemical shifts of the aromatic carbons are influenced by the positions of the nitrogen atoms and substituents. | [2][6] | |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound is a key feature. Fragmentation patterns can provide further structural information. For instance, the M+ peak for 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is observed at m/z 320.[2] | [2] |
Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile
Several synthetic routes to the pyrazolo[1,5-a]pyridine scaffold have been developed. A prevalent and versatile method is the [3+2] cycloaddition reaction.
General Synthesis Workflow: [3+2] Cycloaddition
This approach involves the reaction of an N-aminopyridinium ylide with an α,β-unsaturated nitrile. The N-aminopyridinium ylide acts as a 1,3-dipole that reacts with the alkene (the dipolarophile) to form the pyrazolidine ring, which then aromatizes to the stable pyrazolo[1,5-a]pyridine system.
Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile via [3+2] cycloaddition.
Detailed Experimental Protocol (Illustrative Example)
The following is a representative protocol for the synthesis of a substituted Pyrazolo[1,5-a]pyridine-3-carbonitrile, which can be adapted for the synthesis of the parent compound.
Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [2]
-
Reaction Setup: A mixture of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol) and ethyl acetoacetate (3 mmol) is prepared in ethanol (10 mL).
-
Catalyst/Promoter: Acetic acid (2 equivalents) is added to the mixture.[2]
-
Reaction Conditions: The reaction mixture is refluxed under an air atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product as yellow-white crystals.[2]
Applications in Drug Discovery and Medicinal Chemistry
The Pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The addition of a 3-carbonitrile group has been shown to be crucial for the activity of many of these compounds, particularly as kinase inhibitors.[7]
Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of various kinases, including:
-
Tropomyosin receptor kinases (Trks): Several marketed Trk inhibitors for the treatment of solid tumors feature a pyrazolo[1,5-a]pyrimidine nucleus.[7]
-
Cyclin-dependent kinases (CDKs): Novel pyrazolo[1,5-a]pyrimidines have been developed as selective inhibitors of CDK9, a key regulator of transcription.[8]
-
p38 Mitogen-Activated Protein Kinase: Substituted pyrazolo[1,5-a]pyridines have been synthesized and shown to be inhibitors of p38 kinase, which is involved in inflammatory responses.[9]
Mechanism of Action and the Role of the 3-Cyano Group
Many pyrazolo[1,5-a]pyridine-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
The 3-cyano group plays a multifaceted role in enhancing the inhibitory activity:
-
Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site.
-
Electronic Effects: As an electron-withdrawing group, the nitrile moiety can modulate the electronic properties of the heterocyclic ring system, influencing its binding affinity and pharmacokinetic properties.[10]
-
Covalent Inhibition: In some cases, the nitrile group can participate in the formation of a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.
Caption: Simplified mechanism of kinase inhibition by Pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives.
Conclusion and Future Perspectives
Pyrazolo[1,5-a]pyridine-3-carbonitrile represents a valuable and versatile scaffold in modern medicinal chemistry. Its favorable physicochemical properties, accessible synthesis, and proven biological activity as a kinase inhibitor make it a focal point for ongoing research and development. Future efforts in this area will likely concentrate on:
-
Synthesis of diverse libraries: The development of more efficient and green synthetic methodologies to generate a wider range of derivatives for structure-activity relationship (SAR) studies.
-
Target identification and validation: Exploring the full spectrum of biological targets for this class of compounds beyond kinases.
-
Optimization of pharmacokinetic properties: Fine-tuning the structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
The continued exploration of the chemical space around the Pyrazolo[1,5-a]pyridine-3-carbonitrile core holds significant promise for the discovery of next-generation therapeutics for a variety of diseases.
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Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (2025). ResearchGate. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]
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Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (n.d.). DOI. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2018). ResearchGate. [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Publishing. [Link]
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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. PubChem. [Link]
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Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. (2015). PubMed Central. [Link]
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A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). RSC Publishing. [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). Figshare. [Link]
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Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. (2005). National Genomics Data Center. [Link]
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SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. (n.d.). JournalAgent. [Link]
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